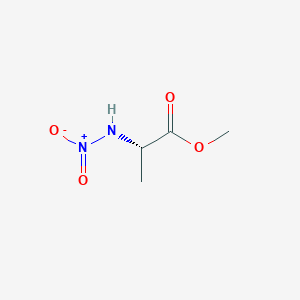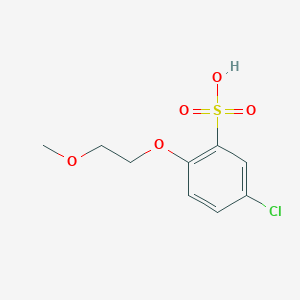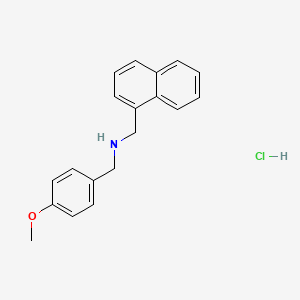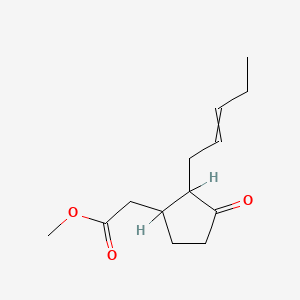
4-Trifluoromethylumbelliferyl beta-D-glucuronide potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Trifluoromethylumbelliferyl beta-D-glucuronide potassium salt is a potent fluorescent substrate used in biomedicine to identify certain enzymes involved in drug metabolism. It specifically detects β-glucuronidase activity, an enzyme associated with various drug and disease metabolisms.
Mechanism of Action
Target of Action
The primary target of 4-Trifluoromethylumbelliferyl β-D-glucuronide potassium salt is the enzyme β-glucuronidase . This enzyme plays a crucial role in the metabolism of various drugs and diseases .
Mode of Action
4-Trifluoromethylumbelliferyl β-D-glucuronide potassium salt acts as a fluorescent substrate for β-glucuronidase . When the enzyme acts on this compound, it cleaves the glucuronide moiety, resulting in the release of a fluorescent product. This fluorescence can be detected and measured, providing a means of quantifying the activity of β-glucuronidase .
Biochemical Pathways
The action of 4-Trifluoromethylumbelliferyl β-D-glucuronide potassium salt is primarily involved in the glucuronidation pathway . This is a part of phase II drug metabolism, where glucuronic acid is attached to various substances for detoxification and excretion from the body. β-glucuronidase reverses this process by removing the glucuronic acid, and its activity can thus influence the metabolism and efficacy of various drugs .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability. The compound is typically stored at -20°C , indicating that it may be stable under a range of conditions.
Result of Action
The action of 4-Trifluoromethylumbelliferyl β-D-glucuronide potassium salt results in the production of a fluorescent compound that can be detected and measured . This allows for the quantification of β-glucuronidase activity, which can be useful in various biomedical applications, including the study of drug metabolism .
Preparation Methods
The preparation of 4-Trifluoromethylumbelliferyl beta-D-glucuronide potassium salt involves several synthetic routes and reaction conditions. The compound is synthesized by conjugating the b-D-glucuronide moiety with 4-trifluoromethylumbelliferone. The reaction typically involves the use of organic solvents and catalysts to facilitate the conjugation process . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
4-Trifluoromethylumbelliferyl beta-D-glucuronide potassium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by β-glucuronidase to release 4-trifluoromethylumbelliferone, which is fluorescent.
Oxidation and Reduction:
Substitution: The trifluoromethyl group can participate in substitution reactions, although this is less common due to its stability.
Common reagents and conditions used in these reactions include aqueous buffers, organic solvents, and specific enzymes like β-glucuronidase. The major product formed from the hydrolysis reaction is 4-trifluoromethylumbelliferone.
Scientific Research Applications
4-Trifluoromethylumbelliferyl beta-D-glucuronide potassium salt has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study enzyme kinetics and reaction mechanisms.
Biology: Employed in the detection and quantification of β-glucuronidase activity in various biological samples.
Medicine: Utilized in diagnostic assays to monitor enzyme activity related to drug metabolism and disease states.
Industry: Applied in quality control processes to ensure the proper functioning of enzymatic reactions in pharmaceutical production
Comparison with Similar Compounds
4-Trifluoromethylumbelliferyl beta-D-glucuronide potassium salt is unique due to its trifluoromethyl group, which enhances its stability and fluorescence properties. Similar compounds include:
4-Methylumbelliferyl-β-D-glucuronide: Another fluorogenic substrate used to detect β-glucuronidase activity, but with a methyl group instead of a trifluoromethyl group.
4-Trifluoromethylumbelliferyl glucuronide: A closely related compound with similar applications but may differ in specific properties and uses.
These compounds share similar applications but differ in their chemical structures and specific properties, making this compound a valuable tool in various scientific fields.
Properties
IUPAC Name |
potassium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O9.K/c17-16(18,19)7-4-9(20)27-8-3-5(1-2-6(7)8)26-15-12(23)10(21)11(22)13(28-15)14(24)25;/h1-4,10-13,15,21-23H,(H,24,25);/q;+1/p-1/t10-,11-,12+,13-,15+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALROVWIJDQMPRU-KSOKONAESA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)[O-])O)O)O)OC(=O)C=C2C(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)OC(=O)C=C2C(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3KO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B1147264.png)


![(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecaethoxy-5,10,15,20,25,30-hexakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane](/img/structure/B1147276.png)
![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)

![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)
